molecular formula C20H21N3O5 B2505454 N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 901267-20-7

N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B2505454
CAS RN: 901267-20-7
M. Wt: 383.404
InChI Key: WPBUATAUDOISKM-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a compound with a thiadiazolopyrimidin moiety and methoxy groups, which shares some structural similarities with the target compound . The second paper discusses psychoactive substances with methoxybenzyl groups, which are structurally related to the methoxyphenyl groups in the target compound . These structural analogies can provide insights into the potential reactivity and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of bromine as a cyclic reagent to achieve isolated yields, as mentioned in the first paper . Although the exact synthesis of N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not detailed, similar synthetic strategies could potentially be applied, considering the presence of methoxy and amide groups that are common in such synthetic routes.

Molecular Structure Analysis

Crystallographic data from the first paper provides insight into the molecular structure of a related compound, which could suggest that the target compound may also crystallize in a monoclinic space group with specific geometric parameters . The presence of methoxy groups and a propanamide moiety in the target compound could influence its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The related compounds discussed in the papers are likely to undergo chemical reactions typical of amides and ethers, such as hydrolysis and nucleophilic substitution . The herbicidal activity mentioned in the first paper suggests that the target compound might also interact with biological systems, potentially through similar mechanisms .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and density of the target compound can be inferred from the related compounds. For example, the crystallographic data provided in the first paper indicates a density that could be comparable for the target compound . The chemical properties, including reactivity and stability, can be extrapolated from the known behavior of methoxy and amide functional groups present in the compound.

Relevant Case Studies

While there are no direct case studies on the target compound, the papers provide examples of related compounds exhibiting biological activity, such as herbicidal activity and cardiotoxicity . These case studies highlight the importance of understanding the structure-activity relationship and the potential impact of such compounds on health and the environment.

Scientific Research Applications

Anticancer Activity

  • Compounds structurally similar to N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide have demonstrated potent antiproliferative activities against multiple cancer cell lines, exhibiting microtubule disrupting effects similar to combretastatin A-4 (Lee et al., 2010).
  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds structurally related to the given compound, showed significant antioxidant and anticancer activities, particularly against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Luminescent Properties

  • Oxadiazoles containing methoxyphenyl substituents, similar in structure to the compound , have been found to exhibit high quantum yield luminescence in various solvents, indicating potential applications in materials science (Mikhailov et al., 2018).

Herbicidal Activity

  • Certain compounds with a similar structure have shown effective herbicidal activity. For instance, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide exhibited significant effects as a herbicide (Liu et al., 2008).

Synthesis of New Derivatives for Biological Activity Studies

  • The synthesis of new derivatives with structures related to the compound has been a focus of research, particularly for exploring their potential as lipoxygenase inhibitors, antibacterial, and antifungal agents (Aziz‐ur‐Rehman et al., 2016).

Preclinical Toxicity Evaluation

  • Studies have been conducted on similar compounds to assess their oral toxicity and potential as anti-inflammatory agents. For instance, tepoxalin, a compound with a similar structure, has been evaluated for its cyclooxygenase and 5-lipoxygenase inhibiting properties (Knight et al., 1996).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-25-15-7-4-13(5-8-15)20-22-19(28-23-20)11-10-18(24)21-14-6-9-16(26-2)17(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUATAUDOISKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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